molecular formula C8H12O5 B1600816 Ethyl 4-acetoxyacetoacetate CAS No. 35594-15-1

Ethyl 4-acetoxyacetoacetate

Cat. No. B1600816
CAS RN: 35594-15-1
M. Wt: 188.18 g/mol
InChI Key: CYNVCBUVDFHONF-UHFFFAOYSA-N
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Patent
US04720572

Procedure details

71 ml of ethyl 4-chloro-3-oxobutyrate are reacted with 57 ml of acetic acid and 132 ml of triethylamine in 1 l of dimethylformamide by the procedure described in Example 1.
Quantity
71 mL
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:11]([OH:14])(=[O:13])[CH3:12].C(N(CC)CC)C>CN(C)C=O>[C:11]([O:14][CH2:2][C:3](=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
71 mL
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
Quantity
57 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
132 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCC(CC(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.